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Compound of Interest

Compound Name: Brasofensine

Cat. No.: B1667503 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of

brasofensine, a potent and selective dopamine transporter (DAT) inhibitor. The following

sections detail the absorption, distribution, metabolism, and excretion (ADME) of brasofensine
in key preclinical species, namely rats and monkeys. This document summarizes quantitative

data, outlines experimental methodologies, and visualizes key processes to facilitate a deeper

understanding of this compound's preclinical profile.

Executive Summary
Brasofensine exhibits rapid absorption in preclinical models following oral administration,

although its bioavailability is low due to extensive first-pass metabolism. The compound is

widely distributed in the body and is primarily eliminated through metabolic processes, with

notable differences in excretion routes between rats and monkeys. The major metabolic

pathways include O- and N-demethylation, isomerization, and subsequent glucuronidation. This

guide synthesizes the available data to provide a clear comparative view of brasofensine's

pharmacokinetic profile across different preclinical species.

Pharmacokinetic Profile of Brasofensine
The pharmacokinetic parameters of brasofensine have been characterized following both

intravenous (i.v.) and oral (p.o.) administration in rats and monkeys. The data presented below
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is primarily derived from studies utilizing radiolabeled [14C]brasofensine to enable thorough

tracking of the parent compound and its metabolites.

Absorption and Bioavailability
Brasofensine is rapidly absorbed after oral administration in both rats and monkeys, with peak

plasma concentrations (Tmax) observed within 0.5 to 1 hour.[1] However, the absolute oral

bioavailability is low in both species, indicating significant first-pass metabolism.[1]

Table 1: Key Pharmacokinetic Parameters of Brasofensine in Preclinical Models[1]

Parameter Rat Monkey

Dose (i.v.) 1.5 mg/kg 4 mg

Dose (p.o.) 4 mg/kg 12 mg

Tmax (p.o.) 0.5 - 1 h 0.5 - 1 h

Terminal Elimination Half-life

(t½)
~2 h ~4 h

Total Body Clearance (CL) 199 mL/min/kg 32 mL/min/kg

Steady-State Volume of

Distribution (Vss)
24 L/kg 46 L/kg

Absolute Bioavailability 7% 0.8%

Distribution
Brasofensine exhibits a large steady-state volume of distribution in both rats (24 L/kg) and

monkeys (46 L/kg), suggesting extensive distribution into tissues.[1]

Metabolism
Brasofensine undergoes extensive metabolism in both rats and monkeys, which is the primary

reason for its low oral bioavailability.[1] The main metabolic pathways identified are:[1]

O-demethylation
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N-demethylation

Isomerization

Glucuronidation of the desmethyl metabolites

The primary metabolites, demethyl brasofensine (M1 and M2) and their glucuronide

conjugates, are the major circulating metabolites observed in the plasma of both preclinical

species.[1]
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Metabolic Pathways of Brasofensine.

Excretion
The routes of excretion for brasofensine and its metabolites differ significantly between rats

and monkeys. Following a single oral dose of [14C]brasofensine, the majority of the
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radioactivity is excreted in the feces in rats, while in monkeys, the primary route of elimination

is via the urine.[1]

Table 2: Excretion of Radioactivity Following Oral Administration of [14C]Brasofensine[1]

Route of Excretion Rat (% of Dose) Monkey (% of Dose)

Urine 20% 70%

Feces 80% 30%

Experimental Protocols
While specific, granular details of proprietary preclinical studies are not publicly available, this

section outlines the standard methodologies employed in pharmacokinetic assessments of

compounds like brasofensine.

Animal Models
Species: Male Long-Evans rats and male cynomolgus monkeys are commonly used

preclinical species for pharmacokinetic studies.[1]

Housing: Animals are typically housed in environmentally controlled conditions with regulated

light-dark cycles and access to standard diet and water ad libitum, except when fasting is

required for specific procedures.

Drug Administration
Formulation: For intravenous administration, brasofensine is typically dissolved in a suitable

vehicle, such as a mixture of solvents like polyethylene glycol and water, to ensure solubility.

For oral administration, the compound is often formulated as a suspension or solution in a

vehicle like methylcellulose or water.

Dosing: Doses are administered based on the body weight of the animals. Intravenous

doses are typically given as a bolus injection into a prominent vein (e.g., tail vein in rats,

saphenous vein in monkeys). Oral doses are administered via gavage.
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Sample Collection
Blood Sampling: Serial blood samples are collected at predetermined time points post-

dosing. Common sampling sites include the jugular vein or tail vein in rats and the femoral or

cephalic vein in monkeys. Blood is collected into tubes containing an anticoagulant (e.g.,

EDTA or heparin) and then centrifuged to separate the plasma, which is stored frozen until

analysis.

Excreta Collection: For excretion balance studies, animals are housed in specialized

metabolic cages that allow for the separate collection of urine and feces over a defined

period (e.g., 24, 48, 72 hours) post-dose.
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Preclinical Pharmacokinetic Study Workflow.

Bioanalytical Methods
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent

like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting

supernatant is then often evaporated and reconstituted in a suitable solvent for analysis.

Quantification: The concentrations of brasofensine and its metabolites in plasma and other

biological matrices are typically determined using a validated high-performance liquid

chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers

high sensitivity and selectivity for quantifying drug and metabolite levels.
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Mechanism of Action: Dopamine Transporter
Inhibition
Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter

(DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine

from the synaptic cleft, thereby terminating dopaminergic neurotransmission. By blocking the

DAT, brasofensine increases the concentration and prolongs the residence time of dopamine

in the synapse, leading to enhanced dopaminergic signaling.

This enhanced signaling is mediated through the activation of postsynaptic dopamine

receptors, which are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4)

families. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and

an increase in intracellular cyclic AMP (cAMP) levels, while activation of D2-like receptors

generally inhibits adenylyl cyclase and reduces cAMP levels.
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Mechanism of Action of Brasofensine.

Conclusion
The preclinical pharmacokinetic profile of brasofensine is characterized by rapid oral

absorption, extensive first-pass metabolism leading to low bioavailability, and wide tissue

distribution. The metabolic pathways are well-defined, and there are clear species differences

in the primary routes of excretion. Understanding these pharmacokinetic properties in

preclinical models is crucial for the design and interpretation of non-clinical safety and efficacy

studies and for predicting the pharmacokinetic profile in humans. The data and methodologies
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presented in this guide provide a foundational understanding for researchers and drug

development professionals working with brasofensine and other dopamine transporter

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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